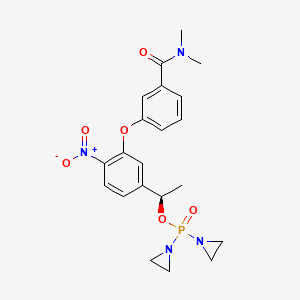
OBI-3424
Overview
Description
OBI-3424 is a highly selective prodrug that is converted by aldo-keto reductase family 1 member C3 (AKR1C3) into a potent DNA-alkylating agent. This compound has shown significant potential in clinical testing for hepatocellular carcinoma and castrate-resistant prostate cancer. It represents a novel treatment for acute lymphoblastic leukemia, particularly T-lineage acute lymphoblastic leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OBI-3424 involves the preparation of a bis-alkylating agent that is activated by AKR1C3. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is designed to be selectively activated in the presence of AKR1C3, which is overexpressed in certain cancer cells .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in available sources. The production likely involves standard pharmaceutical manufacturing processes, including synthesis, purification, and formulation under Good Manufacturing Practices (GMP) to ensure the compound’s quality and efficacy .
Chemical Reactions Analysis
Types of Reactions
OBI-3424 undergoes several types of chemical reactions, primarily involving its activation by AKR1C3. The key reaction is the conversion of the prodrug into a potent DNA-alkylating agent, which can induce DNA cross-linking and subsequent cell death .
Common Reagents and Conditions
The activation of this compound requires the presence of AKR1C3, which acts as a catalyst for the conversion. The reaction conditions are typically physiological, occurring within the cellular environment where AKR1C3 is overexpressed .
Major Products Formed
The major product formed from the activation of this compound is a bis-alkylating agent that can induce DNA cross-linking. This agent is highly cytotoxic and leads to the death of cancer cells that overexpress AKR1C3 .
Scientific Research Applications
OBI-3424 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is studied for its unique activation mechanism and selective cytotoxicity, providing insights into prodrug design and activation.
Biology: The compound is used to study the role of AKR1C3 in cancer biology and its potential as a biomarker for targeted therapies.
Medicine: this compound is in clinical trials for the treatment of hepatocellular carcinoma, castrate-resistant prostate cancer, and acute lymphoblastic leukemia. .
Industry: The pharmaceutical industry is exploring this compound for its potential to improve cancer treatment outcomes and reduce side effects associated with traditional chemotherapy
Mechanism of Action
OBI-3424 exerts its effects through a highly selective activation mechanism. The compound is converted by AKR1C3 into a potent DNA-alkylating agent. This agent induces DNA cross-linking, leading to the disruption of DNA replication and transcription, ultimately causing cell death. The selective activation by AKR1C3 ensures that the cytotoxic effects are primarily targeted at cancer cells that overexpress this enzyme, minimizing damage to normal cells .
Comparison with Similar Compounds
OBI-3424 is unique in its selective activation by AKR1C3. Similar compounds include:
Cyclophosphamide: A widely used DNA-alkylating agent that lacks the selective activation mechanism of this compound.
PR-104: Another prodrug that is activated under hypoxic conditions, but not specifically by AKR1C3.
Nelarabine: A prodrug used in the treatment of T-cell acute lymphoblastic leukemia, often studied in combination with this compound for enhanced efficacy
This compound stands out due to its selective activation by AKR1C3, which allows for targeted therapy with reduced side effects compared to non-selective DNA-alkylating agents .
Properties
IUPAC Name |
3-[5-[(1R)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N4O6P/c1-15(31-32(29,23-9-10-23)24-11-12-24)16-7-8-19(25(27)28)20(14-16)30-18-6-4-5-17(13-18)21(26)22(2)3/h4-8,13-15H,9-12H2,1-3H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGZZGNICQFUHV-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)N(C)C)OP(=O)(N3CC3)N4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)N(C)C)OP(=O)(N3CC3)N4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N4O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097713-68-1 | |
| Record name | OBI-3424 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097713681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OBI-3424 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16057 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AST-3424 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6SH5T8H76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanamine, 2-[(2-bromo-4-pyridinyl)oxy]-N,N-dimethyl-](/img/structure/B8192558.png)
![cyclopenta-1,3-diene;[2-(2-diphenylphosphanylcyclopenta-1,3-dien-1-yl)cyclopenta-1,4-dien-1-yl]-diphenylphosphane;iron(2+)](/img/structure/B8192565.png)
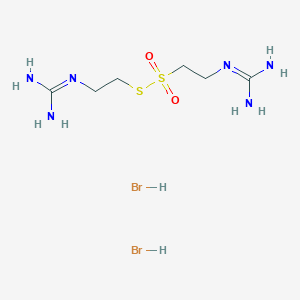
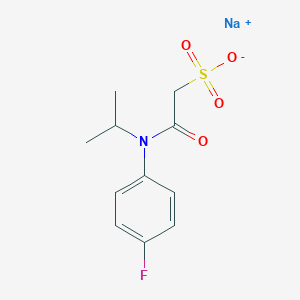
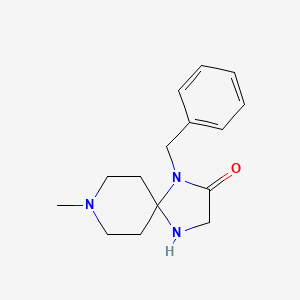
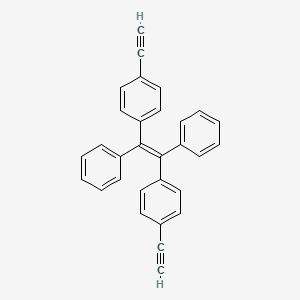
![[(3R)-3-Carboxy-3-hydroxypropyl]dimethylsulfonium Iodide](/img/structure/B8192600.png)
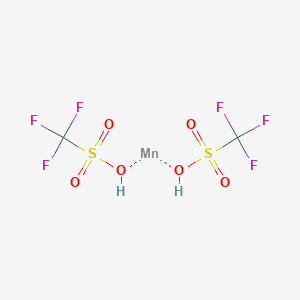
![(2R,3R)-3-tert-butyl-2-[(2S,3S)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole](/img/structure/B8192625.png)
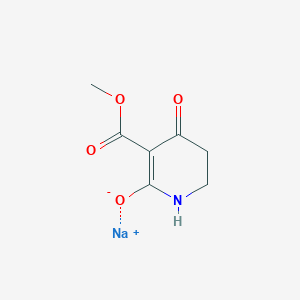
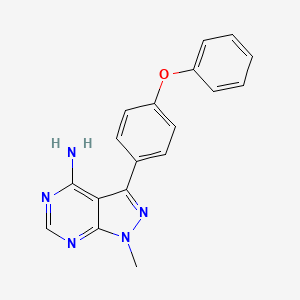
![1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;trifluoroborane;fluoride](/img/structure/B8192671.png)
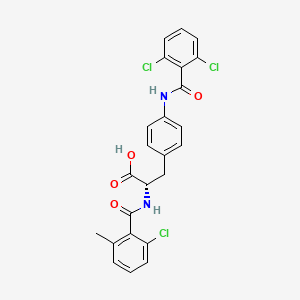
![(5AR,10bS)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B8192681.png)
